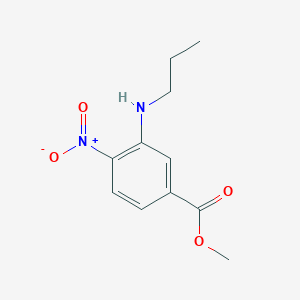

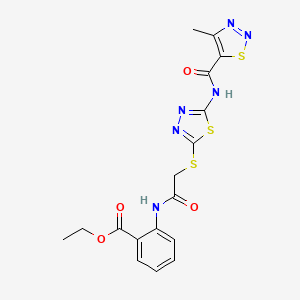

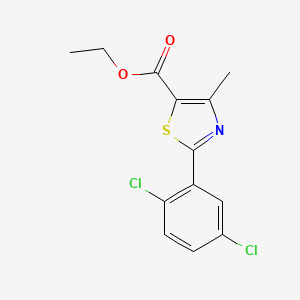

![molecular formula C21H12Br3N B2710033 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline CAS No. 861206-62-4](/img/structure/B2710033.png)

6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline (DBQ) is an organic compound belonging to the class of quinoline derivatives. It has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and biochemistry. In particular, DBQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Furthermore, its ability to interact with various proteins and enzymes makes it an attractive target for drug discovery and development.

Scientific Research Applications

Synthesis and Characterization

- Quinoline derivatives, including those related to 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline, have been synthesized through Suzuki–Miyaura coupling reactions. These processes yield a variety of aryl-substituted quinolines with potential applications in pharmaceuticals and materials science due to their varied functional groups (Ökten, 2019).

Anticancer Properties

- Some quinoline derivatives exhibit significant anticancer activities. These compounds have been tested in vitro for their biological activity against cancer cell lines, showcasing the potential of quinoline structures as bases for developing new anticancer drugs (Köprülü et al., 2018).

Liquid Crystal Synthesis

- Novel quinoline derivatives have been synthesized for evaluation as liquid crystals, indicating the versatility of quinoline compounds in creating materials with specific thermal and optical properties. This research underscores the importance of quinoline derivatives in advanced material sciences (Rodrigues et al., 2019).

Nonlinear Optical (NLO) Properties

- Arylated quinolines have been explored for their nonlinear optical (NLO) research perspectives. Synthesis and characterization of novel arylated quinolines demonstrate their potential in technological applications related to their electronic and NLO properties (Khalid et al., 2019).

Biomolecular Binding Properties

- Quinoline derivatives have been synthesized with potential for strong interactions with biomolecules such as DNA. These interactions suggest applications in the development of new pharmaceuticals and bioactive materials (Bonacorso et al., 2018).

Corrosion Inhibition

- Novel quinoline derivatives have been studied for their corrosion inhibition properties on mild steel in acidic media. This application highlights the potential of quinoline compounds in industrial applications, specifically in protecting metals against corrosion (Singh et al., 2016).

properties

IUPAC Name |

6,8-dibromo-2-[4-(4-bromophenyl)phenyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Br3N/c22-17-8-5-14(6-9-17)13-1-3-15(4-2-13)20-10-7-16-11-18(23)12-19(24)21(16)25-20/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBXHQNVDSVZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Br3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

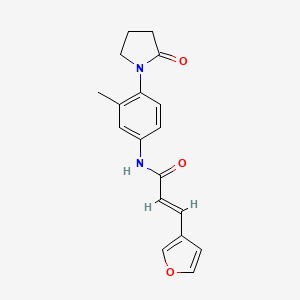

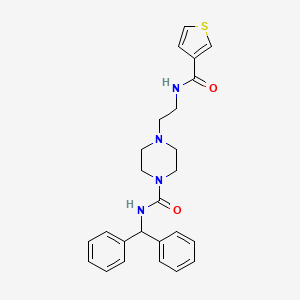

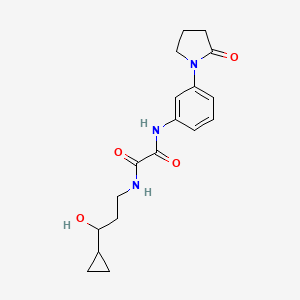

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2709953.png)

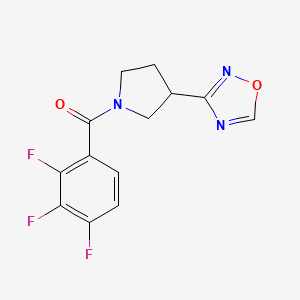

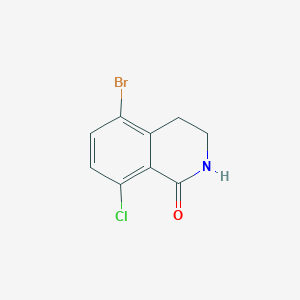

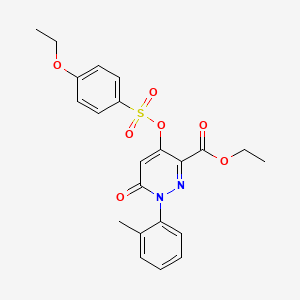

![N-[(4-methylphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2709965.png)

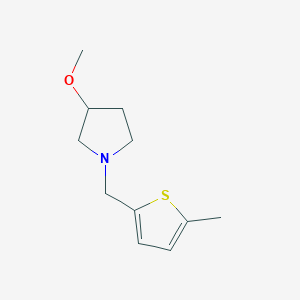

![ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)